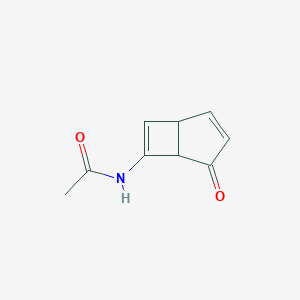
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one, also known as ABD, is a bicyclic ketone compound that has gained attention in scientific research due to its potential therapeutic applications. ABD has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has been shown to inhibit the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one in lab experiments is its ability to selectively target certain enzymes and receptors, making it a potentially useful tool for drug discovery. Additionally, 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has been found to exhibit low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one. One area of interest is the development of 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one may provide insight into its therapeutic potential. Finally, the development of more efficient synthesis methods for 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one may facilitate its use in future research.
Synthesemethoden
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one can be synthesized through a multistep process, starting with the reaction of cyclopentadiene with maleic anhydride to form endo-3-norbornene-cis-2,3-dicarboxylic anhydride. This intermediate is then reacted with acetic anhydride and ammonia to form 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one.
Wissenschaftliche Forschungsanwendungen
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery. Studies have shown that 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one exhibits cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one has also been investigated for its potential use in drug discovery, as it has been found to inhibit certain enzymes and receptors.
Eigenschaften
CAS-Nummer |
122087-86-9 |
|---|---|
Produktname |
7-Acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
N-(4-oxo-6-bicyclo[3.2.0]hepta-2,6-dienyl)acetamide |
InChI |
InChI=1S/C9H9NO2/c1-5(11)10-7-4-6-2-3-8(12)9(6)7/h2-4,6,9H,1H3,(H,10,11) |
InChI-Schlüssel |
KDLXWXGODQFBEC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2C1C(=O)C=C2 |
Kanonische SMILES |
CC(=O)NC1=CC2C1C(=O)C=C2 |
Synonyme |
7-AABHDO 7-acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one 7-acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one, (1R)-isomer 7-acetylaminobicyclo(3.2.0)hepta-3,6-dien-2-one, (1S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



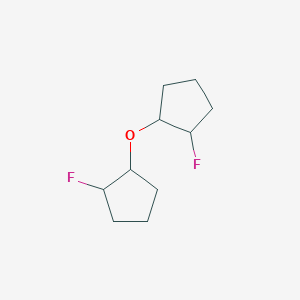



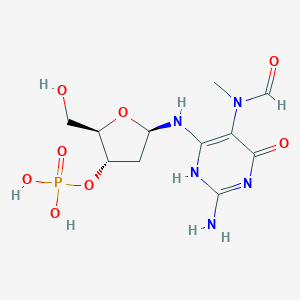
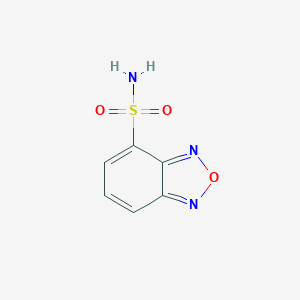
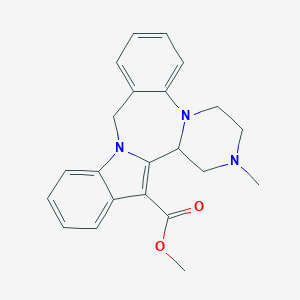
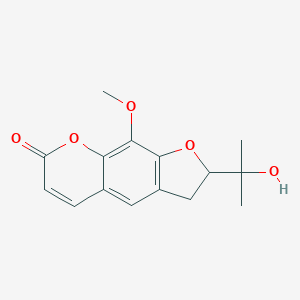
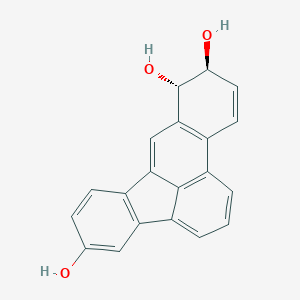
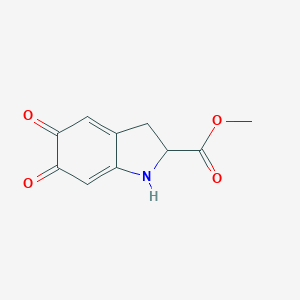
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)